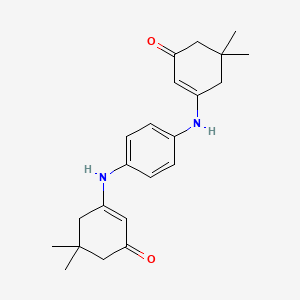

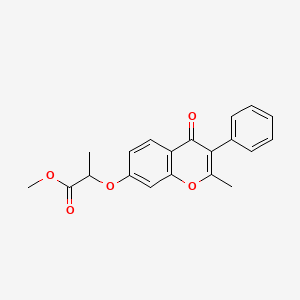

![molecular formula C22H16ClN3O2 B2875840 2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898455-02-2](/img/structure/B2875840.png)

2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazolines are a class of organic compounds that consist of a fused two-ring system made up of a benzene ring and a pyrimidine ring . They are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the amidation of 2-aminobenzoic acid derivatives, also known as anthranilic acid derivatives . The anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux .Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a benzene ring fused to a pyrimidine ring . The pyrimidine ring contains two nitrogen atoms, which can participate in various chemical reactions .Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions, including reactions with the 2-methyl group, reactions with the 3-amino group, electrophilic substitution, oxidation, reduction, reactions with metal ions, Mannich reaction, cycloaddition reaction, and more .Applications De Recherche Scientifique

Antimicrobial Activity

Research has highlighted the synthesis and evaluation of new compounds with a focus on their antimicrobial properties. For instance, a study detailed the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, indicating the potential of these compounds in combating microbial infections (Patel & Shaikh, 2011).

Analgesic Activity

Another line of research has explored the analgesic properties of quinazoline derivatives. A study synthesized new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety, which were then screened for analgesic activity, highlighting the compound's potential in pain management (Saad, Osman, & Moustafa, 2011).

Antitubercular and Antibacterial Activities

Quinazolinone analogs have also been synthesized for their potential antitubercular and antibacterial activities. A novel series of compounds showed promising results against Mycobacterium tuberculosis H37Rv strain and various bacterial strains, demonstrating the compound's role in addressing tuberculosis and bacterial infections (Rao & Subramaniam, 2015).

Antitumor Agents

The development of novel quinazolinone derivatives as antitumor agents has been a significant focus. Research into designing, synthesizing, and evaluating novel substituted quinazolines has shown remarkable broad-spectrum antitumor activity, marking an important step toward novel cancer therapies (Alanazi et al., 2014).

Corrosion Inhibition

Studies have also investigated the compound's role in corrosion inhibition, where derivatives like 2-methylquinazolin-4(3H)-one were evaluated for their effectiveness in protecting mild steel against corrosion in acidic environments. This research provides insights into the compound's potential industrial applications, especially in materials science (Kadhim et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O2/c1-14-24-20-12-5-3-10-18(20)22(28)26(14)16-8-6-7-15(13-16)25-21(27)17-9-2-4-11-19(17)23/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQIFIQGHCALIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-isopropoxybenzamide](/img/structure/B2875759.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide](/img/structure/B2875761.png)

![{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2875766.png)

![N-(3-fluorophenyl)-3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2875768.png)

![Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate](/img/structure/B2875773.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2875778.png)